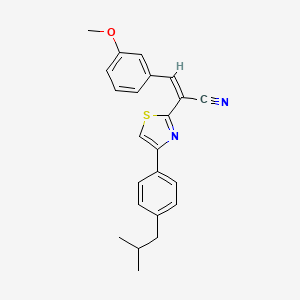
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile" is a molecule that features a thiazole ring, an isobutylphenyl group, and a methoxyphenyl group connected through an acrylonitrile linkage. The presence of the (Z)-configuration indicates that the substituents on the double bond are on the same side, which can significantly influence the molecule's biological activity and physical properties.
Synthesis Analysis
The synthesis of related compounds with acrylonitrile groups and (Z)-configurations has been reported in the literature. For instance, the practical preparation of a Z-isomer of a thiadiazolyl compound, which is a side-chain of cephem antibiotics, involves skeletal rearrangement from aminoisoxazoles and subsequent reactions to introduce the desired functional groups . Similarly, the synthesis of (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile demonstrates the formation of the acrylonitrile group with Z geometry, which is crucial for the biological activity of the compound . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of acrylonitrile-containing compounds with Z-geometry has been studied using X-ray crystallography. For example, the crystal structure of a related compound shows that the acrylonitrile group can be planar and form specific dihedral angles with adjacent ring systems, which could affect the molecule's intermolecular interactions and stability . The Z-isomer of another acrylic acid derivative has been crystallized, and its structure was confirmed by X-ray diffraction, indicating the importance of the Z-configuration in the crystalline state .
Chemical Reactions Analysis
The reactivity of the acrylonitrile group in Z-configuration can be influenced by the adjacent substituents and the overall molecular context. The presence of electron-donating or withdrawing groups can affect the nucleophilic addition reactions or the formation of hydrogen bonds, as seen in the formation of head-to-tail chains in related compounds . The specific reactivity patterns of the compound would need to be studied to understand its potential chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with acrylonitrile groups and Z-configurations are determined by their molecular structure. The planarity of the acrylonitrile group and the dihedral angles with adjacent rings can influence the compound's melting point, solubility, and crystalline form . The presence of methoxy and isobutylphenyl groups can also affect the lipophilicity and potential biological interactions of the molecule. The exact properties of "this compound" would require empirical determination to provide a comprehensive analysis.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Reduction and Derivative Formation : The compound's derivatives have been synthesized through the reduction of related acrylonitriles, like (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, using lithium aluminum hydride. This process yields various (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing the compound's versatility in synthesis (Frolov et al., 2005).
Crystal Structures : Studies have focused on the crystal structures of isomers of similar compounds, highlighting their distinct crystalline properties. For instance, the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile have been characterized, providing insights into the structural aspects of these compounds (Shinkre et al., 2008).
Synthesis for Antibiotic Applications : A Z-isomer of a related compound, 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, has been synthesized for use as a side-chain in cephem antibiotics, demonstrating potential pharmaceutical applications (Tatsuta et al., 1994).
Optical and Physical Properties
Piezochromic Behavior : Certain derivatives exhibit unique piezochromic behaviors under pressure, such as a novel diphenylacrylonitrile derivative. This suggests potential applications in materials science and sensing technologies (Ouyang et al., 2016).
Fluorescent Properties : New fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core have been developed, showing a range of fluorescent colors and significant positive solvatochromism. These properties may be harnessed in various applications like imaging and sensing (Eltyshev et al., 2021).
Potential Medicinal Applications
Cytotoxic Properties : Research into related 2-phenylacrylnitriles has identified key structural components necessary for cytotoxicity, indicating potential for development in cancer therapy (Tarleton et al., 2012).
Antifungal and Antibacterial Activity : Certain thiazolylacrylonitriles have shown promising fungicidal and antibacterial activities, suggesting their potential in developing new antimicrobial agents (De-long, 2010).
Propriétés
IUPAC Name |
(Z)-3-(3-methoxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS/c1-16(2)11-17-7-9-19(10-8-17)22-15-27-23(25-22)20(14-24)12-18-5-4-6-21(13-18)26-3/h4-10,12-13,15-16H,11H2,1-3H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYACNGGMQOKIJ-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3010744.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)
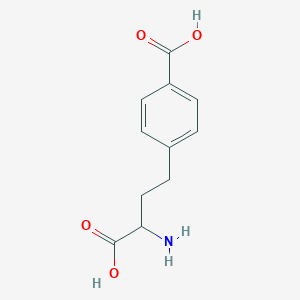
![5-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B3010748.png)
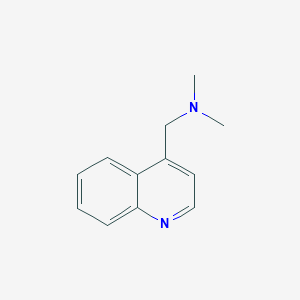
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide](/img/structure/B3010752.png)
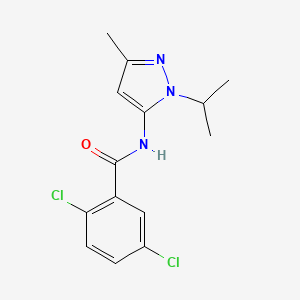
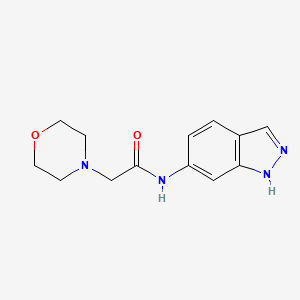
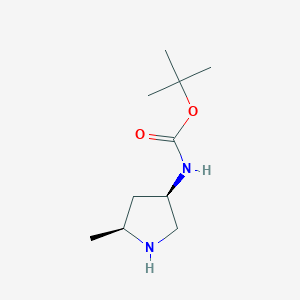

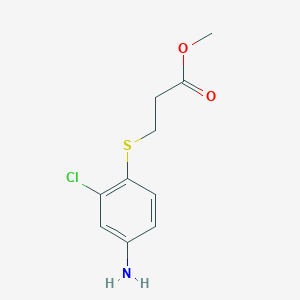
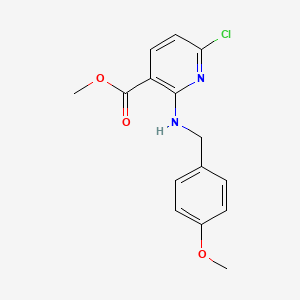
![N-[[4-ethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010766.png)